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Compound Name: Chlordane
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Chlordane's Carcinogenic Potential: A Technical
Guide
An in-depth examination of the carcinogenic properties of the organochlorine pesticide

chlordane, its classification by regulatory bodies, and the molecular mechanisms underlying its

tumorigenic effects.

Executive Summary
Chlordane, a persistent organochlorine pesticide, has been the subject of extensive

toxicological research due to its potential long-term health effects. This technical guide provides

a comprehensive overview of the carcinogenic potential of chlordane, consolidating data from

key animal bioassays and elucidating the proposed mechanisms of action. The International

Agency for Research on Cancer (IARC) classifies chlordane in Group 2B as "possibly

carcinogenic to humans"[1], while the United States Environmental Protection Agency (US

EPA) categorizes it as a Group B2 "probable human carcinogen"[2][3]. These classifications

are predominantly based on sufficient evidence of carcinogenicity in animal studies, which have

consistently demonstrated the induction of hepatocellular neoplasms in mice[2][4][5]. In

contrast, the evidence for carcinogenicity in humans is considered inadequate[1]. This guide

presents a detailed analysis of the pivotal animal studies, outlines the experimental

methodologies employed, and explores the epigenetic mechanisms, including the activation of

protein kinase C and inhibition of gap junction intercellular communication, that are believed to

contribute to chlordane's carcinogenic activity.
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Carcinogenicity Classification
The carcinogenic risk of chlordane to humans has been evaluated by several national and

international health agencies. These classifications are primarily based on the strength of

evidence from both human and animal studies.

Agency Classification Description

IARC Group 2B

Possibly carcinogenic to

humans. This is based on

sufficient evidence in

experimental animals.[1]

US EPA Group B2

Probable human carcinogen.

This is based on sufficient

evidence of carcinogenicity in

animals.[2][3]

U.S. DHHS (NTP) Not Classified

The U.S. Department of Health

and Human Services has not

classified chlordane as to its

carcinogenicity.[6]

Evidence from Animal Carcinogenicity Studies
The primary evidence for chlordane's carcinogenic potential comes from long-term dietary

exposure studies in mice, which have consistently shown an increased incidence of liver

tumors.

Summary of Key Mouse Carcinogenicity Studies
The following tables summarize the quantitative data on tumor incidence from pivotal studies

investigating the carcinogenic effects of chlordane in mice.

Table 3.1.1: NCI (1977) Bioassay of Chlordane in B6C3F1 Mice[5][6]
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Sex Dose (ppm in diet) Number of Animals
Hepatocellular
Carcinoma
Incidence

Male Control 20 4/18 (22%)

30 (TWA) 50 35/49 (71%)

56 (TWA) 50 39/48 (81%)

Female Control 20 0/20 (0%)

30 (TWA) 50 3/49 (6%)

64 (TWA) 50 24/49 (49%)

TWA: Time-Weighted Average

Table 3.1.2: IRDC (1973) Carcinogenicity Study of Chlordane in CD-1 Mice[5][7]

Sex Dose (ppm in diet)
Number of Animals
(examined)

Hepatocellular
Carcinoma
Incidence

Male Control 33 3/33 (9%)

5 55 5/55 (9%)

25 52 41/52 (79%)

50 39 32/39 (82%)

Female Control 45 0/45 (0%)

5 61 0/61 (0%)

25 50 32/50 (64%)

50 37 26/37 (70%)

Table 3.1.3: Khasawinah and Grutsch (1989b) Carcinogenicity Study of Chlordane in ICR

Mice[8]
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Sex
Dose (ppm in
diet)

Number of
Animals

Hepatocellular
Adenoma
Incidence

Hepatic
Hemangioma
Incidence

Male 0 80 12/79 (15%) 4/79 (5%)

1 80 14/79 (18%) 1/79 (1%)

5 80 14/80 (18%) 8/80 (10%)

12.5 80 27/80 (34%) 14/80 (18%)

Female 0 80
Not significantly

increased

Not significantly

increased

1 80
Not significantly

increased

Not significantly

increased

5 80
Not significantly

increased

Not significantly

increased

12.5 80
Not significantly

increased

Not significantly

increased

Table 3.1.4: Malarkey et al. (1995) Study of Chlordane in B6C3F1 Mice[4][9]

Treatment
Group

Duration
(days)

Number of
Animals

Hepatocellular
Adenoma
Incidence

Hepatocellular
Carcinoma
Incidence

Control 759 43 7/43 (16%) 3/43 (7%)

Chlordane (55

ppm)
513-568

10 or 20 per

group
100% 80-100%

Experimental Protocols of Key Carcinogenicity
Studies
The methodologies employed in the key animal bioassays are crucial for the interpretation of

their findings.
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Table 4.1: Summary of Experimental Protocols
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Study
Animal
Strain

Sex
Age at
Start

Duration
of
Treatmen
t

Chlordan
e
Formulati
on

Vehicle/Di
et

NCI (1977)

[5][6]

B6C3F1

Mice
M, F 5 weeks 80 weeks

Analytical-

grade

chlordane

(94.8%

chlordane:

71.7% cis-

and 23.1%

trans-

chlordane;

0.3%

heptachlor;

0.6%

nonachlor;

1.1%

hexachloro

cyclopenta

diene;

0.25%

chlordene

isomers)[7]

Diet

IRDC

(1973)[5]

[7]

CD-1 Mice M, F 6 weeks 18 months

Technical-

grade

chlordane

(purity

unspecified

)

Diet

Khasawina

h and

Grutsch

(1989b)[8]

ICR (SPF)

Mice

M, F 5 weeks 104 weeks Technical

chlordane

(unspecifie

d amounts

of cis- and

trans-

Diet
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chlordane,

chlordene

isomers,

heptachlor,

and

nonachlor)

Malarkey

et al.

(1995)[4]

[9]

B6C3F1

Mice
M 9 weeks

513-568

days

Technical-

grade

chlordane

Diet

Mechanisms of Carcinogenicity
Chlordane is considered to be a non-genotoxic or epigenetic carcinogen, meaning it does not

directly damage DNA but rather promotes the growth of tumors through other mechanisms. The

primary proposed mechanisms involve its activity as a tumor promoter.

Inhibition of Gap Junction Intercellular Communication
(GJIC)
Chlordane has been shown to inhibit gap junction intercellular communication, a process

crucial for maintaining tissue homeostasis and controlling cell growth.[4] By disrupting this

communication, chlordane may allow initiated cells to escape the growth-inhibitory signals

from surrounding normal cells, thus promoting their proliferation. The specific connexin proteins

affected by chlordane are a subject of ongoing research, but the disruption of GJIC is a key

event in its tumor-promoting activity.
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Adjacent Cells

Chlordane

Gap Junction Intercellular
Communication (GJIC)

Inhibits
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Growth Control

Leads toConnexin Proteins Forms channel
Tumor PromotionContributes to
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Inhibition of Gap Junction Intercellular Communication by Chlordane.

Activation of Protein Kinase C (PKC)
Chlordane has been demonstrated to stimulate the activity of protein kinase C (PKC), a family

of enzymes involved in signal transduction pathways that regulate cell growth, differentiation,

and apoptosis.[10] The activation of PKC by chlordane is calcium-dependent.[10] Persistent

activation of PKC can lead to uncontrolled cell proliferation, a hallmark of cancer. The specific

isoforms of PKC activated by chlordane and the downstream signaling cascades are areas of

active investigation.

Chlordane Cell Surface Receptor
(Hypothesized)

Protein Kinase C
(PKC)

Activates Downstream
Signaling Cascades

Phosphorylates Increased Cell
Proliferation

Leads to Tumor PromotionContributes to

Click to download full resolution via product page

Activation of Protein Kinase C Signaling by Chlordane.

Other Proposed Mechanisms
In addition to GJIC inhibition and PKC activation, other mechanisms may contribute to

chlordane's carcinogenicity. These include its role as a GABA (gamma-aminobutyric acid)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b041520?utm_src=pdf-body-img
https://www.benchchem.com/product/b041520?utm_src=pdf-body
https://www.benchchem.com/product/b041520?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2706741/
https://www.benchchem.com/product/b041520?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2706741/
https://www.benchchem.com/product/b041520?utm_src=pdf-body
https://www.benchchem.com/product/b041520?utm_src=pdf-body-img
https://www.benchchem.com/product/b041520?utm_src=pdf-body
https://www.benchchem.com/product/b041520?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


receptor antagonist, which could disrupt normal neuronal signaling and homeostasis, and its

potential to induce mitochondrial dysfunction, leading to increased production of reactive

oxygen species (ROS) and oxidative stress, which can damage cellular components and

promote tumorigenesis.

Conclusion
The classification of chlordane as a probable human carcinogen by the US EPA and a

possible human carcinogen by IARC is well-supported by consistent and robust evidence from

animal studies, particularly the induction of hepatocellular carcinomas in mice. The available

data strongly suggest that chlordane acts as a non-genotoxic carcinogen, promoting tumor

development through epigenetic mechanisms. The inhibition of gap junction intercellular

communication and the activation of protein kinase C are key molecular events implicated in its

tumor-promoting activity. While the evidence in humans remains inconclusive, the extensive

animal data and a mechanistic understanding of its action underscore the carcinogenic

potential of chlordane. Further research into the specific molecular targets and downstream

signaling pathways will provide a more complete picture of its carcinogenic profile and may

inform risk assessment for human populations exposed to this persistent environmental

contaminant.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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